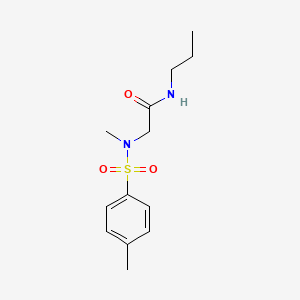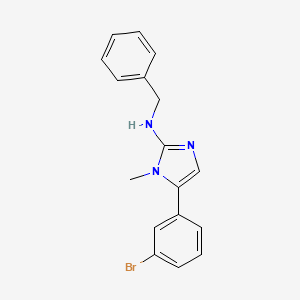![molecular formula C14H17ClN2O3S B11562269 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene](/img/structure/B11562269.png)
5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloro, ethoxy, and sulfonyl groups, as well as an ethylimidazolyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene typically involves multiple steps. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.
Imidazole Introduction: The sulfonyl chloride is then reacted with 2-ethylimidazole under basic conditions to introduce the imidazolyl group.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethylimidazolyl moiety.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could introduce various functional groups in place of the chloro group.
科学研究应用
5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The ethylimidazolyl moiety may also interact with nucleic acids or enzymes, affecting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
Cloransulam-methyl: A herbicide with a similar sulfonyl group.
Omeprazole: A proton pump inhibitor with a benzimidazole structure.
1,2-Bis(2-chloroethoxy)ethane: A compound with similar chloro and ethoxy groups.
Uniqueness
5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H17ClN2O3S |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl-2-ethylimidazole |
InChI |
InChI=1S/C14H17ClN2O3S/c1-4-14-16-6-7-17(14)21(18,19)13-9-11(15)10(3)8-12(13)20-5-2/h6-9H,4-5H2,1-3H3 |
InChI 键 |
INDYPFOWVFUCME-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11562218.png)
![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B11562219.png)

![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)butanamide](/img/structure/B11562230.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)

![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide](/img/structure/B11562236.png)
![N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11562237.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562240.png)
![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B11562243.png)
